![molecular formula C19H24N4O2 B2801821 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea CAS No. 1396681-04-1](/img/structure/B2801821.png)
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their versatility in drug discovery due to their hydrogen bond acceptor properties .
Molecular Structure Analysis
The molecular structure of “N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea” includes a 1,2,4-oxadiazole ring, a cyclohexyl group, a cyclopropyl group, and a 2-methylphenyl group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .Scientific Research Applications
Anticonvulsant Activity
A novel series of oxadiazole derivatives demonstrated potential anticonvulsant activities. This series includes compounds related to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea, tested using various models like maximal electroshock seizure, subcutaneous pentylenetetrazole, and strychnine models. These studies suggest the significance of the pharmacophore model for anticonvulsant activity (Rajak et al., 2013).
Anticancer Properties
Urea derivatives, including those structurally similar to the compound , have shown potential in anticancer research. A study involved synthesizing and assessing the in vitro anticancer activity of various urea derivatives, demonstrating the compound's potential in this field (Mustafa, Perveen, & Khan, 2014).
Antifungal Action
Research into oxadiazole derivatives has also highlighted their antifungal properties. Compounds structurally related to N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea have been compared to established fungicides, showing potential in combating fungal pathogens (Mishra, Singh, & Wahab, 2000).
Insect Growth Regulation
Certain oxadiazole-urea compounds have been identified as novel insect-growth regulators. Their structural configuration, including an urea linkage, offers insights into potential applications in pest control (Zhong et al., 1999).
Antidiabetic Activity
Some oxadiazole derivatives have been evaluated for antidiabetic properties through in vitro studies, suggesting their potential as therapeutic agents for diabetes management (Lalpara et al., 2021).
Cytotoxicity in Cancer Cells
Studies on ursane and lupane derivatives, incorporating oxadiazole moieties, have demonstrated marked cytotoxic activity against specific cancer cell lines, suggesting a potential role in cancer therapy (Popov et al., 2020).
Antimicrobial Agents
Novel urea derivatives, including those with oxadiazole structures, have shown broad-spectrum antimicrobial activity. This research supports their potential use in combating various microbial infections (Buha et al., 2012).
properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-3-4-8-15(13)20-18(24)22-19(11-5-2-6-12-19)17-21-16(23-25-17)14-9-10-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZHAJUSSJSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)
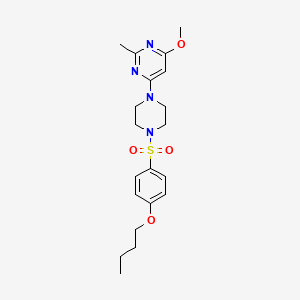
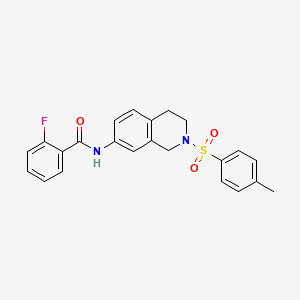
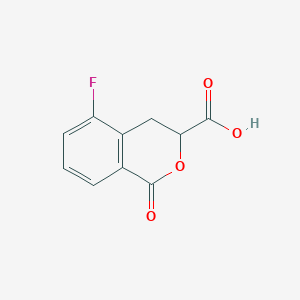
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
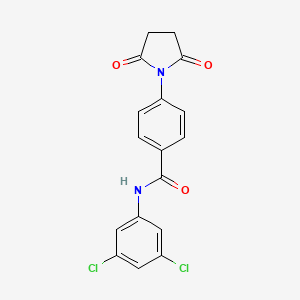
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)
![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)
![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)
![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)
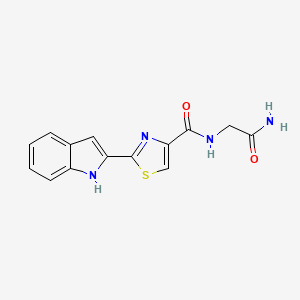
![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)